1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, also known as FC-102, is a perfluorinated organic compound with the chemical formula C₁₇H₄F₁₂O. It is a colorless, odorless liquid with a boiling point of 97 °C and a melting point of -75 °C [Source: PubChem, ]. Due to its unique properties, including high thermal and chemical stability, low flammability, and excellent electrical insulating properties, FC-102 has been investigated in various scientific research fields.
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is a fluorinated organic compound with the molecular formula C7H4F12O. This compound features a complex structure characterized by multiple fluorinated carbon atoms and an ether functional group. Its unique configuration contributes to its distinct physical and chemical properties, such as high thermal stability and low surface tension, making it suitable for various applications in industrial and scientific fields .
The chemical behavior of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is influenced by its fluorinated structure. It can undergo reactions typical of ethers and fluorinated compounds:
These reactions highlight its stability and reactivity profile in various environments .
Further studies are needed to fully understand the biological implications of this specific compound .
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane typically involves multi-step processes:
These methods ensure that the desired compound is synthesized with minimal impurities .
This compound finds applications in various fields:
The versatility of this compound makes it valuable across multiple industries .
Interaction studies involving 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane focus on its behavior in different environments:
Understanding these interactions is crucial for evaluating its safety and efficacy in practical applications .
Several compounds share structural similarities with 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-perfluoropentyl 1H-perfluoropropyl ether | C8H6F14O | Higher molecular weight; used as a surfactant |
Perfluorooctane | C8F18 | Known for stability; used in specialty applications |
1H-perfluorobutyl 1H-perfluoropropyl ether | C7H6F14O | Similar ether structure; lower environmental impact |
The uniqueness of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane lies in its specific arrangement of fluorine atoms and the presence of an ether functional group. This configuration provides enhanced stability and distinct chemical properties that differentiate it from other similar compounds .
Catalytic fluorination is critical for introducing fluorine atoms into hydrocarbon backbones. Gas-phase fluorination using cobalt trifluoride (CoF₃) or nickel fluoride (NiF₂) catalysts enables selective replacement of hydrogen atoms with fluorine. For example, NiF₂ supported on a carrier catalyst achieves 99.9% conversion of perfluoropolyether (PFE) precursors at 400°C, with minimal side reactions. The mechanism involves radical chain reactions, where fluorine radicals abstract hydrogen atoms, forming carbon-centered radicals that subsequently react with fluorine gas (F₂).
Table 1: Catalytic Fluorination Performance
Catalyst | Temperature (°C) | Conversion (%) | Losses (%) |
---|---|---|---|
CoF₃ | 300 | 78.3 | 16.3 |
NiF₂/Carrier | 400 | 99.9 | 10.6 |
This method ensures high yields of fully fluorinated products, though residual acyl fluorides (<1%) may require post-treatment.
Oligomerization of hexafluoropropylene oxide (HFPO) via anionic ring-opening polymerization forms perfluoropolyether (PFPE) backbones. Initiators like cesium fluoride (CsF) generate alkoxide intermediates that propagate HFPO monomers into linear or branched chains. For 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane, a tetrafluoroethoxy-terminated oligomer is synthesized by reacting HFPO with perfluorinated diacyl fluorides (e.g., FOC(CF₂)₄COF) in diglyme solvent. The reaction proceeds via nucleophilic attack at the less sterically hindered carbon of the epoxide, yielding oligomers with controlled molecular weights (Mn ≈ 800–3,500 g/mol).
Purification of fluorinated ethers requires countercurrent distillation due to their similar boiling points (e.g., HFPO: -27.4°C; HFP: -29.5°C). Fractional distillation under reduced pressure (0.1–1 bar) separates the target compound from unreacted HFPO, acyl fluoride byproducts, and oligomeric residues. For instance, a two-stage distillation process using toluene as an entrainer achieves >99.5% purity, with residual fluorides below 50 ppm.
Nucleophilic substitution at fluorinated carbons is challenging due to the strong C–F bond (485 kJ/mol). However, cation radical-accelerated mechanisms enable defluorination using amines or azoles. Triethylamine (Et₃N) deprotonates carboxylic acids or alcohols, generating nucleophiles that displace fluoride ions via a single-electron transfer pathway. For example, substituting a fluorine atom in the tetrafluoroethoxy group with a vinyl ether proceeds in 78% yield when using 4-dimethylaminopyridine (DMAP) as a base.
UV-induced cleavage of PFPE peroxides generates radicals that recombine to form block copolymers. Branched PFPE peroxides (Mn ≈ 1,275 g/mol) decompose at 80°C, producing trifluoromethyl (CF₃) and carbonyl difluoride (COF₂) radicals, which graft onto carbon nanotube surfaces or polymerize into networks. This method allows precise control over branching density and molecular weight distribution, critical for tailoring thermal stability (up to 300°C) and viscosity (10–500 cP).
Flammable;Irritant